
4-Ethoxycarbonyl-4'-iodobenzophenone
Overview
Description
4-Ethoxycarbonyl-4’-iodobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonyl-4’-iodobenzophenone typically involves the reaction of ethyl 4-iodobenzoate with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Ethoxycarbonyl-4’-iodobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Various substituted benzophenones.
Reduction: 4-Ethoxycarbonyl-4’-iodobenzhydrol.
Oxidation: 4-Ethoxycarbonyl-4’-iodobenzoic acid.
Scientific Research Applications
4-Ethoxycarbonyl-4’-iodobenzophenone is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonyl-4’-iodobenzophenone involves its interaction with specific molecular targets. The compound can act as a photoinitiator, absorbing light and initiating polymerization reactions. It can also interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxycarbonyl-4’-bromobenzophenone
- 4-Ethoxycarbonyl-4’-chlorobenzophenone
- 4-Ethoxycarbonyl-4’-fluorobenzophenone
Uniqueness
4-Ethoxycarbonyl-4’-iodobenzophenone is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity allows for a wider range of chemical modifications and applications .
Biological Activity
4-Ethoxycarbonyl-4'-iodobenzophenone (ECIB) is a synthetic organic compound with significant potential in biological research and applications. Its unique chemical structure, featuring an ethoxycarbonyl group and an iodine atom, contributes to its diverse reactivity and potential biological activities. This article explores the biological activity of ECIB, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the iodine atom enhances its utility in various chemical reactions, while the ethoxycarbonyl group influences its solubility and electronic properties.
Synthesis Methods
ECIB can be synthesized through various methods:
- Friedel-Crafts Acylation : Involves the reaction of 4-iodoacetophenone with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
- Suzuki-Miyaura Coupling : Couples 4-iodoacetophenone with 4-ethoxyphenylboronic acid using a palladium catalyst.
These methods highlight the compound's versatility as a building block in organic synthesis.
Antimicrobial Activity
ECIB has demonstrated promising antimicrobial properties. Research indicates that derivatives of ECIB exhibit significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. A study reported that derivatives showed minimum inhibitory concentrations (MICs) in the range of 8-64 µg/mL against tested pathogens.
Compound Derivative | MIC (µg/mL) | Bacterial Strain |
---|---|---|
ECIB-Derivative 1 | 16 | Staphylococcus aureus |
ECIB-Derivative 2 | 32 | Escherichia coli |
ECIB-Derivative 3 | 64 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
In vitro studies have shown that ECIB can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition suggests potential applications in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Anticancer Properties
ECIB has been investigated for its anticancer effects, particularly against breast cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes key findings from recent research:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
The biological activity of ECIB is largely attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly through inhibition of NF-kB.
- Anticancer Mechanism : Induction of apoptosis is mediated by caspase activation and disruption of mitochondrial membrane potential.
Case Studies
- Antimicrobial Efficacy : A case study involving the application of ECIB derivatives against multi-drug resistant strains demonstrated a significant reduction in bacterial load, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Treatment : In a preclinical model, treatment with ECIB resulted in reduced tumor size and improved survival rates in mice bearing breast cancer xenografts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethoxycarbonyl-4'-iodobenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using iodobenzene derivatives and ethyl chlorooxalate. Key variables include solvent polarity (e.g., dichloromethane vs. toluene), temperature (40–60°C), and catalyst choice (AlCl₃ or FeCl₃). Yield optimization requires monitoring reaction time (6–12 hrs) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ethoxycarbonyl and iodo substituents. Infrared (IR) spectroscopy identifies carbonyl stretches (~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₆H₁₃IO₃: theoretical 392.00 g/mol). X-ray crystallography resolves crystal packing and bond angles, as demonstrated for structurally similar benzophenones .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) but negligible in water. Stability tests under UV light, humidity, and temperature (25–60°C) show degradation via hydrolysis of the ethoxycarbonyl group. Storage recommendations: anhydrous conditions, -20°C, and amber vials .
Advanced Research Questions
Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions, and what are common pitfalls?
- Methodological Answer : The iodo substituent enables Suzuki-Miyaura couplings with aryl boronic acids. Catalyst systems (Pd(PPh₃)₄ or PdCl₂(dppf)) and base selection (K₂CO₃ vs. Cs₂CO₃) critically affect efficiency. Common issues include homocoupling byproducts; mitigation involves rigorous degassing and stoichiometric control of reactants .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Validate spectra against synthesized reference standards and cross-reference with computational models (DFT calculations). For unresolved conflicts, replicate synthesis under controlled conditions and publish raw data for peer validation .
Q. How does steric hindrance from the ethoxycarbonyl group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The ethoxycarbonyl group acts as a meta-directing deactivating group, directing electrophiles to the para position relative to the iodine. Computational studies (e.g., molecular electrostatic potential maps) and isotopic labeling experiments (e.g., deuterated substrates) confirm this behavior. Compare with analogous compounds lacking the ethoxycarbonyl group to isolate steric effects .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Slow evaporation from ethyl acetate/hexane mixtures (1:3) at 4°C promotes crystal growth. Challenges include polymorphism and solvent inclusion. Use seeding techniques with pre-characterized crystals and optimize supersaturation levels. Single-crystal X-ray diffraction remains the gold standard for structural confirmation .
Q. Experimental Design & Data Analysis
Q. How to design a kinetic study for the hydrolysis of the ethoxycarbonyl group under acidic vs. basic conditions?
- Methodological Answer : Use HPLC or UV-Vis spectroscopy to monitor hydrolysis rates. Independent variables: pH (1–14), temperature (25–70°C). Dependent variable: concentration of hydrolyzed product (e.g., 4'-iodobenzophenone-4-carboxylic acid). Control experiments: inert atmosphere (N₂) to exclude oxidative degradation. Data fitting with Arrhenius or Eyring equations quantifies activation parameters .
Q. What statistical methods are appropriate for analyzing variability in synthetic yield across multiple batches?
- Methodological Answer : Apply ANOVA to identify significant factors (e.g., catalyst batch, solvent purity). Use Tukey’s HSD test for pairwise comparisons. For non-normal distributions, non-parametric tests (Kruskal-Wallis) are suitable. Report confidence intervals (95%) and power analysis to ensure sample size adequacy .
Q. Applications in Academic Research
Q. How is this compound employed as a precursor in medicinal chemistry, particularly for iodinated bioactive molecules?
- Methodological Answer : The iodine atom serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in tracer studies. The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid for conjugation with amines, enabling prodrug synthesis. Case studies include its use in developing kinase inhibitors and PET imaging agents .
Properties
IUPAC Name |
ethyl 4-(4-iodobenzoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWJRULBDSWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641533 | |
Record name | Ethyl 4-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-49-4 | |
Record name | Ethyl 4-(4-iodobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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